3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

IMPDH inhibition Antiproliferative Enzyme kinetics

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide (CAS 42477-08-7; molecular formula C₁₁H₁₂ClNO₃; MW 241.67 g/mol) is a synthetic small-molecule chloropropanamide bearing a 1,4-benzodioxan scaffold. Its computed physicochemical properties include an XLogP3 of 1.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 47.6 Ų.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 42477-08-7
Cat. No. B1624007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
CAS42477-08-7
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CCCl
InChIInChI=1S/C11H12ClNO3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14)
InChIKeyYHRDEJFGHGFMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide (CAS 42477-08-7): Core Identity, Physicochemical Profile, and Procurement Baseline


3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide (CAS 42477-08-7; molecular formula C₁₁H₁₂ClNO₃; MW 241.67 g/mol) is a synthetic small-molecule chloropropanamide bearing a 1,4-benzodioxan scaffold . Its computed physicochemical properties include an XLogP3 of 1.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 47.6 Ų . The 3‑chloropropanamide side chain provides a reactive electrophilic handle that distinguishes it from des‑chloro or α‑methyl‑substituted analogs and enables its role as a versatile intermediate for constructing compound libraries targeting diverse protein families .

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide: Why Positional Isomers and Des‑Chloro Analogs Cannot Be Considered Interchangeable


Although the 1,4-benzodioxan core is present in numerous bioactive molecules, simple substitution of 3‑chloro‑N‑(2,3-dihydro‑1,4‑benzodioxin‑6‑yl)propanamide with its 2‑chloro positional isomer (CAS 554438‑61‑8) or with des‑chloro 3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)propanamide yields compounds that exhibit distinct target‑engagement profiles. Public bioactivity data curated in authoritative databases indicate that the target compound possesses measurable affinity for inosine‑5′‑monophosphate dehydrogenase (IMPDH) and monoamine oxidase A (MAO‑A), whereas the 2‑chloro isomer is preferentially annotated with cholinesterase and lipoxygenase enzyme interactions . These divergent activity fingerprints demonstrate that the position of the chlorine atom on the propanamide chain is a critical determinant of molecular recognition, precluding generic or “class‑based” substitution during lead‑identification or chemical‑probe campaigns .

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide: Quantitative Differentiation Evidence Versus Closest Structural Analogs


IMPDH2 Inhibition Potency: Target Compound vs. 2‑Chloro Positional Isomer Selectivity Shift

The target compound (3‑chloro isomer) demonstrates multi‑mode inhibition of human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM measured under different substrate competition conditions (NAD⁺‑competitive, IMP‑competitive, and non‑competitive modalities, respectively) . In contrast, the 2‑chloro positional isomer (CAS 554438‑61‑8) is not associated with IMPDH2 inhibition in curated bioactivity databases; its reported primary enzymatic targets are cholinesterases and lipoxygenases . This binary selectivity difference—IMPDH2 engagement vs. cholinesterase/lipoxygenase engagement—constitutes a functional switch driven solely by the position of the chlorine substituent .

IMPDH inhibition Antiproliferative Enzyme kinetics

MAO‑A Affinity: Target Compound vs. Class‑Known 1,4‑Benzodioxan Derivatives

In radioligand displacement assays using rat cerebral cortex membranes, the target compound (associated with CHEMBL2048230/BDBM50386543) exhibits a Ki of 240 nM for monoamine oxidase A (MAO‑A) . For context, WB‑4101—a prototypical 1,4‑benzodioxan‑containing α₁‑adrenoceptor antagonist—shows no significant MAO‑A affinity, with its binding energy directed entirely toward adrenergic receptors . The measurable MAO‑A engagement of the 3‑chloropropanamide derivative thus represents a divergent pharmacological profile within the 1,4‑benzodioxan chemotype, suggesting utility in CNS‑targeted probe development where MAO‑A modulation is desired .

MAO‑A inhibition Neuropharmacology Radioligand binding

Dopamine D2 Receptor Selectivity: A Comparative Counter‑Screen Parameter

The target compound displays a Ki of 23,000 nM (23 µM) at the human dopamine D2S receptor high‑affinity site, as determined by [³H]‑7‑OH‑DPAT displacement in HEK293 cell membranes . While this affinity is low, it serves as a measurable selectivity window when compared against the compound’s IMPDH2 Ki of 240 nM (≈95‑fold selectivity for IMPDH2 over D2) and MAO‑A Ki of 240 nM (≈95‑fold selectivity for MAO‑A over D2) . This built‑in counter‑screen data point allows procurement teams to select the compound for panels where dopaminergic off‑target activity must be explicitly quantified and minimized .

D2 receptor Counter‑screen Selectivity profiling

Synthetic Tractability: 3‑Chloropropanamide as a Modular Electrophilic Handle

The 3‑chloropropanamide side chain of the target compound is a well‑established electrophilic module, synthesized via condensation of 2,3‑dihydro‑1,4‑benzodioxin‑6‑amine with 3‑chloropropanoyl chloride . In contrast, the des‑chloro analog 3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)propanamide lacks the terminal chlorine atom and therefore cannot undergo the same SN2‑based diversification reactions (e.g., amine alkylation, thioether formation, or azide displacement) that are routinely employed in medicinal chemistry . The target compound is available at 98% purity from ISO‑certified suppliers, supporting its direct use in parallel synthesis without additional purification .

Synthetic intermediate Nucleophilic substitution Library synthesis

Lipophilicity‑Controlled Property Space: XLogP3 = 1.3 as a Differentiator from Higher‑LogP 1,4‑Benzodioxan Analogs

The target compound possesses a computed XLogP3 of 1.3 and a TPSA of 47.6 Ų, placing it within favorable drug‑like property space (Lipinski rule‑of‑five compliant) . By comparison, many 1,4‑benzodioxan derivatives bearing bulkier aromatic substituents on the propanamide nitrogen—such as 3‑(4‑methanesulfonylphenyl)‑N‑(octahydro‑1,4‑benzodioxin‑6‑yl)propanamide or 3‑(3‑methylthiophen‑2‑yl)‑N‑(octahydro‑1,4‑benzodioxin‑6‑yl)propanamide—exhibit substantially higher calculated logP values (estimated >3.0) due to the additional lipophilic moieties . The lower lipophilicity of the 3‑chloro compound translates to higher aqueous solubility and reduced non‑specific protein binding risk, which is advantageous for biochemical assay development and early‑stage hit‑to‑lead optimization .

Lipophilicity Drug‑likeness ADME prediction

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


IMPDH2‑Focused Antiproliferative Screening Cascades

The compound’s confirmed IMPDH2 inhibition (Ki = 240‑440 nM across multiple substrate‑competition modes) supports its use as a starting point for antiproliferative probe development, particularly for programs targeting nucleotide metabolism in cancer or immunosuppression . Its 95‑fold selectivity over the dopamine D2 receptor provides a pre‑validated counter‑screen parameter, enabling efficient triage of analogs during hit‑to‑lead optimization .

CNS Chemical Biology Platforms Requiring MAO‑A Modulation

With a Ki of 240 nM at MAO‑A, the compound is suitable for CNS‑oriented chemical biology studies investigating monoamine oxidase modulation . Unlike the prototypical 1,4‑benzodioxan derivative WB‑4101, which is silent at MAO‑A, this compound provides a distinct pharmacological starting point for neurological probe discovery .

Diversity‑Oriented Synthesis of 1,4‑Benzodioxan‑Focused Compound Libraries

The electrophilic 3‑chloropropanamide side chain enables efficient SN2 diversification with a broad range of nitrogen, sulfur, and oxygen nucleophiles, making it an ideal core scaffold for generating structurally diverse 1,4‑benzodioxan libraries . Commercial availability at 98% purity from ISO‑certified suppliers ensures reliable starting material quality for parallel synthesis workflows .

Biochemical Assay Development Requiring Low‑Lipophilicity Tool Compounds

The compound’s XLogP3 of 1.3 and moderate TPSA of 47.6 Ų confer favorable aqueous solubility and reduced non‑specific binding propensity compared to higher‑logP 1,4‑benzodioxan analogs . This property profile makes it a cleaner tool compound for enzymatic and receptor‑binding assays where compound aggregation or promiscuous binding could confound results .

Quote Request

Request a Quote for 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.